4-Ethyl-1-methyl-2-nitroimidazole
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Overview
Description
4-Ethyl-1-methyl-2-nitro-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-1-methyl-2-nitro-1H-imidazole can be achieved through several methods. One common approach involves the nitration of 4-ethyl-1-methylimidazole using a mixture of nitric acid and sulfuric acid . Another method includes the cyclization of amido-nitriles in the presence of nickel catalysts, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Nickel catalysts, amido-nitriles.
Major Products Formed:
Reduction: 4-Ethyl-1-methyl-2-amino-1H-imidazole.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-1-methyl-2-nitro-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-ethyl-1-methyl-2-nitro-1H-imidazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects . The compound can also bind to metal ions, influencing enzymatic activities and metabolic pathways .
Comparison with Similar Compounds
- 2-Methyl-4-nitro-1H-imidazole
- 2-Methyl-5-nitro-1H-imidazole
- 4-Nitro-2-methylimidazole
Comparison: 4-Ethyl-1-methyl-2-nitro-1H-imidazole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to other nitroimidazoles, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Properties
CAS No. |
23585-79-7 |
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Molecular Formula |
C6H9N3O2 |
Molecular Weight |
155.15 g/mol |
IUPAC Name |
4-ethyl-1-methyl-2-nitroimidazole |
InChI |
InChI=1S/C6H9N3O2/c1-3-5-4-8(2)6(7-5)9(10)11/h4H,3H2,1-2H3 |
InChI Key |
JHUPSALKEOYJJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN(C(=N1)[N+](=O)[O-])C |
Origin of Product |
United States |
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